2-cyclopropyl-4-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine
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Overview
Description
2-cyclopropyl-4-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine is a highly specialized chemical compound Its structural complexity arises from the presence of multiple functional groups, such as a cyclopropyl ring, ethyl group, trifluoromethyl moiety, and a piperazine ring
Mechanism of Action
Future Directions
Preparation Methods
The synthesis of 2-cyclopropyl-4-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine typically involves several steps. Key starting materials include cyclopropylamine, ethyl bromide, and trifluoromethyl-substituted oxadiazole. The initial step might involve the alkylation of cyclopropylamine with ethyl bromide under basic conditions to form an intermediate. Subsequently, this intermediate undergoes cyclization with a suitable reagent to yield the pyrimidine core. The final steps involve attaching the oxadiazole and piperazine moieties through nucleophilic substitution or coupling reactions. The process often requires meticulous control of reaction conditions, such as temperature, pressure, and pH.
Chemical Reactions Analysis
2-cyclopropyl-4-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine exhibits diverse reactivity:
Oxidation: : This compound can be oxidized to form sulfoxides or sulfones using common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction reactions may involve the use of hydrogen gas with a palladium catalyst to selectively reduce unsaturated bonds.
Substitution: : Nucleophilic substitutions occur with halogens or other electrophilic centers, facilitated by reagents such as sodium hydride or potassium carbonate.
Major Products: : These reactions yield various derivatives, such as fluorinated analogs or amine-substituted products, which can be utilized in further applications.
Scientific Research Applications
2-cyclopropyl-4-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine finds significant use across multiple fields:
Chemistry: : It serves as a versatile intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: : The compound is used in biochemical assays to study enzyme interactions, given its potential to inhibit or modulate biological pathways.
Medicine: : Research suggests its utility in drug development, particularly targeting central nervous system disorders due to its interaction with neurotransmitter receptors.
Industry: : Its structural properties make it a candidate for materials science applications, including the development of advanced polymers or coatings.
Comparison with Similar Compounds
Comparing 2-cyclopropyl-4-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine with similar compounds reveals its uniqueness:
Similar Compounds: : Compounds like 2,4-dicyclopropyl-6-ethylpyrimidine or 2-cyclopropyl-4-methyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine.
Uniqueness: : The presence of the trifluoromethyl group and the specific arrangement of functional groups bestows distinct chemical reactivity and biological activity, making it more potent in certain applications.
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Properties
IUPAC Name |
2-[[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N6O/c1-2-12-9-13(22-15(21-12)11-3-4-11)26-7-5-25(6-8-26)10-14-23-24-16(27-14)17(18,19)20/h9,11H,2-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVQJERTWLTLPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)CC4=NN=C(O4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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